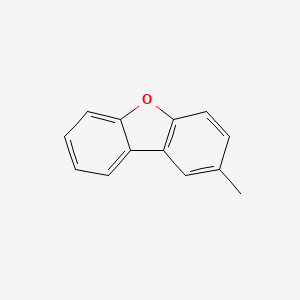

2-Methyldibenzofuran

CAS No.: 7320-51-6

Cat. No.: VC3828727

Molecular Formula: C13H10O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7320-51-6 |

|---|---|

| Molecular Formula | C13H10O |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 3-methyldibenzofuran |

| Standard InChI | InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |

| Standard InChI Key | JBFNQSFELCVNBC-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC3=CC=CC=C32 |

| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Methyldibenzofuran belongs to the dibenzofuran family, distinguished by a furan ring flanked by two benzene rings. The methyl group at position 2 introduces steric and electronic effects that modulate aromaticity and reactivity. Key molecular features include:

-

Molecular Formula: CHO

-

Molecular Weight: 182.22 g/mol

-

Hybridization: The furan oxygen adopts sp hybridization, contributing to the conjugated π-system across the fused rings .

The methyl group’s electron-donating nature enhances electron density at adjacent positions, favoring electrophilic substitution at the para and ortho sites relative to the substituent.

Spectral Properties

While specific spectral data for 2-methyldibenzofuran are scarce, related compounds exhibit distinct NMR and IR profiles:

-

H NMR: Methyl protons typically resonate near δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.8 ppm, depending on substitution patterns .

-

IR Spectroscopy: Strong absorption bands near 1600 cm (C=C stretching) and 1250 cm (C–O–C asymmetric stretching) are characteristic of furan-containing systems .

Synthesis and Manufacturing Approaches

Cyclization Strategies

Dibenzofurans are commonly synthesized via cyclodehydration of biphenyl ether precursors. For 2-methyldibenzofuran, potential routes include:

Industrial Considerations

Large-scale production faces hurdles in achieving high purity and yield. Catalytic systems employing zeolites or acidic resins may optimize cyclization efficiency, while continuous-flow reactors could mitigate byproduct formation.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methyl group directs incoming electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Preferred Position |

|---|---|---|

| Nitration | HNO, HSO | Para to methyl |

| Sulfonation | SO, HSO | Ortho to methyl |

| Halogenation | Cl, FeCl | Para/ortho |

These reactions enable the synthesis of derivatives for further functionalization or material applications.

Oxidation and Reduction

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using KMnO under acidic conditions, yielding dibenzofuran-2-carboxylic acid.

-

Reduction: Catalytic hydrogenation (H, Pd/C) partially saturates the furan ring, altering electronic properties.

Hypothesized Biological Activities

Anticancer Mechanisms

Modulation of MAPK/ERK signaling pathways by benzofuran derivatives has been documented, with some compounds inhibiting cancer cell proliferation at IC values <10 μM . The methyl group’s lipophilicity could enhance membrane permeability, potentiating interactions with oncogenic targets.

Comparative Analysis with Related Compounds

The extended conjugation in 2-methyldibenzofuran redshifts its UV-Vis absorption compared to simpler analogues, suggesting utility in optoelectronic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume